molecular formula C7H3BrF3NaO2S B13167707 Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13167707
M. Wt: 311.05 g/mol
InChI Key: FYIZFAWRMXGCES-UHFFFAOYSA-M
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Description

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C7H3BrF3NaO2S. It is a sodium salt derivative of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-bromo-3-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different contexts.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is similar but contains a sulfonyl chloride group instead of a sulfonate group.

    4-Bromobenzotrifluoride: This compound lacks the sulfonate group and is used in different types of reactions.

    3-Bromo-4-(trifluoromethyl)benzenesulfonic acid: This is the parent acid form of the sodium salt.

Uniqueness

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is unique due to its combination of bromine, trifluoromethyl, and sulfonate groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules.

Biological Activity

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a sulfinic acid moiety. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as ADAMTS7, which plays a role in extracellular matrix remodeling. The introduction of trifluoromethyl groups enhances binding affinity and selectivity for target enzymes .
  • Antitumor Activity : Research indicates that derivatives featuring sulfonyl groups exhibit significant antitumor properties. These compounds can disrupt cellular proliferation pathways, making them potential candidates for cancer therapy .
  • Antibacterial Properties : The presence of halogen atoms (like bromine) and sulfonate groups can enhance the antibacterial activity against various strains, including E. faecalis and E. faecium. Studies have demonstrated that modifications in the molecular structure can lead to improved minimum inhibitory concentrations (MICs) .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionPotent inhibitor of ADAMTS7 with K_i = 9 nM
Antitumor ActivitySignificant inhibition against ES-2 and K562 cell lines
Antibacterial ActivityEnhanced activity against E. faecalis and E. faecium

Case Study: Antitumor Activity Evaluation

A study evaluating the antitumor efficacy of this compound derivatives revealed that compounds with the trifluoromethyl group exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study: Antibacterial Properties

In another investigation focusing on its antibacterial properties, this compound demonstrated significant inhibition against Gram-positive bacteria. The study noted that the presence of both bromine and trifluoromethyl groups was crucial for achieving low MIC values, indicating strong potential for therapeutic applications in treating bacterial infections .

Properties

Molecular Formula

C7H3BrF3NaO2S

Molecular Weight

311.05 g/mol

IUPAC Name

sodium;4-bromo-3-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4BrF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

FYIZFAWRMXGCES-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Br.[Na+]

Origin of Product

United States

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